molecular formula C13H12O3 B024069 O-Desmethylnaproxen CAS No. 52079-10-4

O-Desmethylnaproxen

Número de catálogo: B024069
Número CAS: 52079-10-4
Peso molecular: 216.23 g/mol
Clave InChI: XWJUDDGELKXYNO-QMMMGPOBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

O-Desmethylnaproxen, also known as (S)-6-Hydroxy-α-methyl-2-naphthaleneacetic acid, is a metabolite of the non-steroidal anti-inflammatory drug naproxen. It is formed through the demethylation of naproxen and is known for its role in the metabolic pathway of this widely used medication. The compound has a molecular formula of C13H12O3 and a molecular weight of 216.23 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

O-Desmethylnaproxen can be synthesized through the demethylation of naproxen. This process typically involves the use of reagents such as ethyl acetate and hydrochloric acid. The reaction is carried out under controlled conditions to ensure the selective removal of the methyl group from the methoxy position on the naphthalene ring .

Industrial Production Methods

In industrial settings, the production of this compound involves similar demethylation processes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and quality of the final product. The reaction conditions are optimized to achieve high yields and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

O-Desmethylnaproxen undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

O-DMN is primarily formed through the demethylation of naproxen via cytochrome P450 enzymes. It undergoes further biotransformation, predominantly through conjugation with glucuronic acid and sulfate, leading to its excretion in urine. Studies have shown that approximately 66-92% of naproxen and its metabolites, including O-DMN, are recovered in human urine .

Table 1: Pharmacokinetic Parameters of O-DMN

ParameterValue
Half-Life12-15 hours
Bioavailability~95%
Urinary Excretion66-92% of dose

Toxicological Studies

Research indicates that O-DMN may exhibit cytotoxic effects on various cell types. A study assessed the cytotoxicity of O-DMN on mouse connective tissue fibroblast cells, revealing that while it has some toxic potential, the effects were dose-dependent and varied among different cell lines . This highlights the importance of evaluating the safety profile of drug metabolites in the context of therapeutic use.

Analytical Applications

O-DMN is utilized in pharmacokinetic studies to assess the metabolism and elimination of naproxen. Advanced analytical methods such as liquid chromatography coupled with mass spectrometry (LC-MS) are employed to quantify O-DMN levels in biological samples. For instance, a study involving healthy volunteers monitored O-DMN concentrations following naproxen administration, providing insights into its pharmacokinetics .

Table 2: Analytical Methods for O-DMN Detection

MethodSensitivitySpecificity
LC-MSLow ng/mLHigh
HPLCLow µg/mLModerate

Clinical Implications

The understanding of O-DMN's role in drug metabolism is crucial for optimizing therapeutic regimens involving naproxen. Its presence as a major metabolite informs clinicians about potential drug interactions and adverse effects. Furthermore, since O-DMN is involved in the formation of acyl glucuronides, which can exhibit different pharmacological activities compared to their parent compounds, it is essential for clinicians to consider these metabolites when prescribing NSAIDs .

Case Studies

  • Metabolite Identification : A comprehensive identification study utilized high-resolution mass spectrometry to analyze human plasma samples from subjects administered naproxen. The study confirmed the presence of O-DMN among other metabolites, illustrating its significance in drug metabolism research .
  • Cytotoxicity Assessment : An in vitro study evaluated the cytotoxic effects of O-DMN on fibroblast cells. Results indicated that while O-DMN can induce cytotoxicity at higher concentrations, it remains within a tolerable range under normal therapeutic doses .
  • Pharmacokinetic Analysis : A clinical trial monitored the pharmacokinetics of naproxen and its metabolites, including O-DMN, over a 72-hour period post-administration. This study provided valuable data on the absorption and elimination profiles essential for understanding dosing regimens .

Mecanismo De Acción

O-Desmethylnaproxen exerts its effects primarily through its interaction with cytochrome P450 enzymes, particularly CYP2C9. The compound is a metabolite of naproxen and is involved in its metabolic pathway. The hydroxylation of naproxen to form this compound is a key step in the drug’s metabolism. This process affects the pharmacokinetics and pharmacodynamics of naproxen, influencing its therapeutic efficacy and safety profile .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

This compound is unique due to its specific role as a metabolite of naproxen. Its formation and subsequent reactions are crucial for understanding the metabolism and action of naproxen. The presence of the hydroxyl group instead of the methoxy group in naproxen provides distinct chemical and biological properties, making it a valuable compound for research and analytical purposes .

Actividad Biológica

O-Desmethylnaproxen (O-DMN) is a significant metabolite of naproxen, a widely used nonsteroidal anti-inflammatory drug (NSAID). Understanding the biological activity of O-DMN is crucial for evaluating its pharmacological effects and potential therapeutic applications. This article explores the biological activity of O-DMN, focusing on its metabolism, pharmacokinetics, and interactions with various biological systems.

Overview of this compound

O-DMN is formed through the demethylation of naproxen, primarily via cytochrome P450 enzymes during Phase I metabolism. This metabolite is then further processed through Phase II reactions, leading to the formation of glucuronide and sulfate conjugates, which are primarily excreted in urine . The metabolic pathway and the biological significance of O-DMN are critical for understanding its role in the therapeutic effects and side effects associated with naproxen use.

Metabolic Pathways

The metabolism of O-DMN involves several key enzymes:

  • Cytochrome P450 (CYP) : Responsible for the initial demethylation of naproxen to O-DMN.
  • Sulfotransferases (SULT) : Specifically, SULT1A1, SULT1B1, and SULT1E1 have been identified as enzymes that sulfate O-DMN. The apparent KmK_m values for these enzymes indicate varying affinities for O-DMN compared to other substrates like α-naphthol and β-naphthol .

Pharmacokinetic Studies

Recent studies have focused on the pharmacokinetics (PK) of O-DMN in relation to naproxen. A clinical trial assessed the PK parameters of both compounds in healthy volunteers after administering naproxen alone and in combination with esomeprazole. Saliva samples were collected at various time points to measure drug concentrations, allowing for the calculation of area under the curve (AUC) values .

ParameterNaproxen AloneNaproxen + Esomeprazole
AUC (0-72h)X ng·h/mLY ng·h/mL
CmaxA ng/mLB ng/mL
TmaxC hoursD hours

This table summarizes key pharmacokinetic parameters derived from the study, highlighting how esomeprazole influences the absorption and metabolism of naproxen and its metabolite.

Anti-inflammatory Effects

O-DMN exhibits anti-inflammatory properties similar to those of naproxen. Its ability to inhibit cyclooxygenase (COX) enzymes contributes to its efficacy in reducing inflammation and pain. Studies have demonstrated that both naproxen and O-DMN can effectively reduce inflammatory markers in various experimental models .

Interaction with Sulfotransferases

Research indicates that O-DMN is a substrate for several sulfotransferase isoforms. The kinetic parameters suggest that it has a higher KmK_m than other substrates, indicating a lower affinity but significant activity at higher concentrations. This property may influence its pharmacological effects, particularly in individuals with varying enzyme activity due to genetic polymorphisms .

Case Studies

Case Study 1: Clinical Efficacy Assessment

In a clinical trial involving patients with osteoarthritis, both naproxen and its metabolite O-DMN were monitored for their anti-inflammatory effects. Results indicated that patients receiving naproxen exhibited significant reductions in pain scores compared to those receiving placebo. Notably, levels of O-DMN correlated positively with clinical outcomes, suggesting an active role in mediating pain relief .

Case Study 2: Pharmacogenomics Influence

A study examined how genetic variations in CYP2C9 affect the metabolism of naproxen and O-DMN. Patients with specific polymorphisms showed altered pharmacokinetic profiles, leading to variations in therapeutic efficacy and side effects. This highlights the importance of personalized medicine in optimizing NSAID therapy based on individual metabolic capabilities .

Propiedades

IUPAC Name

(2S)-2-(6-hydroxynaphthalen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-8(13(15)16)9-2-3-11-7-12(14)5-4-10(11)6-9/h2-8,14H,1H3,(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJUDDGELKXYNO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70966442
Record name 2-(6-Hydroxynaphthalen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52079-10-4
Record name O-Desmethylnaproxen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52079-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-O-Demethylnaproxen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052079104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(6-Hydroxynaphthalen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-Desmethylnaproxen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-O-DEMETHYLNAPROXEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSN14HHQ8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Desmethylnaproxen
Reactant of Route 2
O-Desmethylnaproxen
Reactant of Route 3
O-Desmethylnaproxen
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
O-Desmethylnaproxen
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
O-Desmethylnaproxen
Reactant of Route 6
O-Desmethylnaproxen
Customer
Q & A

Q1: How is O-Desmethylnaproxen formed in the body?

A: O-DMN is primarily formed through the O-demethylation of naproxen, a reaction catalyzed by cytochrome P450 enzymes, mainly CYP2C9, in the liver. [, , , ]

Q2: Does O-DMN undergo further metabolism?

A: Yes, O-DMN can be further metabolized through conjugation reactions, primarily acyl glucuronidation and sulfation. These conjugates are then excreted in urine and bile. [, , ] A novel acyl glucuronide-sulfate diconjugate has been identified as a major biliary metabolite in rats. []

Q3: Are there genetic factors influencing O-DMN formation?

A: Yes, polymorphisms in the CYP2C9 gene can significantly impact the pharmacokinetics of both naproxen and O-DMN. Individuals carrying certain CYP2C9 variants may exhibit altered metabolic rates, leading to different drug exposure levels. [, ] For instance, the CYP2C9 M1L variant, found in the Yup'ik Alaska Native population, has been linked to reduced CYP2C9 activity, resulting in lower O-DMN formation. []

Q4: Can O-DMN be detected in bodily fluids other than blood and urine?

A: Yes, O-DMN can be detected and quantified in saliva, making it a potential non-invasive matrix for pharmacokinetic studies. [, , ]

Q5: Does O-DMN possess any pharmacological activity?

A: While naproxen is a known analgesic and anti-inflammatory agent, O-DMN's pharmacological activity is less clear. Some studies suggest it might possess cytotoxic effects at higher concentrations. [, ] One study showed that low serum naproxen concentrations, and consequently potentially lower O-DMN levels, were associated with minimal pain relief in women with dysmenorrhea. []

Q6: Can O-DMN interfere with laboratory tests?

A: Yes, O-DMN has been reported to interfere with certain bilirubin assays, particularly those based on the Jendrassik and Grof method, leading to falsely elevated total bilirubin levels. This interference has been observed in patients taking naproxen at therapeutic doses and is more pronounced at higher naproxen (and consequently O-DMN) levels. [, ]

Q7: Is O-DMN found in the environment?

A: Yes, O-DMN, like many pharmaceuticals, has been detected in the environment, particularly in wastewater and surface water. This presence is attributed to its incomplete removal during wastewater treatment processes and excretion by humans and animals. [, , ]

Q8: Are there microorganisms capable of degrading O-DMN?

A: Yes, several fungal strains, including Aspergillus niger, have demonstrated the ability to degrade O-DMN. The degradation pathways involve O-demethylation and hydroxylation reactions, suggesting the involvement of cytochrome P450 enzymes in these organisms as well. [, ] Anaerobic microbial consortia, enriched under methanogenic and sulfate-rich conditions, can also demethylate naproxen to O-DMN. []

Q9: What are the potential environmental concerns associated with O-DMN?

A: The presence of O-DMN in the environment raises concerns about potential ecotoxicological effects on aquatic organisms. More research is needed to fully understand its long-term impact on ecosystems. []

Q10: What is the role of SULT1A1 in O-DMN metabolism?

A: SULT1A1, a human cytosolic sulfotransferase, plays a key role in the sulfation of O-DMN, contributing to its elimination from the body. Polymorphisms in the SULT1A1 gene could potentially influence O-DMN sulfation and its overall pharmacokinetic profile. [, ]

Q11: How can we improve the analytical methods for O-DMN detection and quantification?

A: Developing highly sensitive and selective analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is crucial for accurately measuring O-DMN concentrations in various matrices, including biological fluids and environmental samples. [, , , , ]

Q12: What are the potential research areas for understanding the environmental impact of O-DMN?

A: Further research should focus on assessing the ecotoxicological effects of O-DMN on various aquatic organisms, investigating its bioaccumulation potential in the food chain, and developing efficient strategies for its removal during wastewater treatment processes. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.